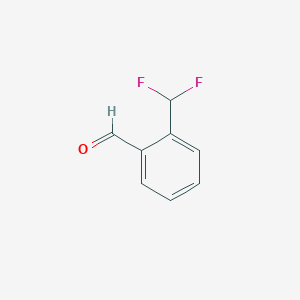

2-(Difluoromethyl)benzaldehyde

Description

2-(Difluoromethyl)benzaldehyde (CAS: N/A; molecular formula: C₈H₆F₂O) is an organofluorine compound featuring a benzaldehyde core substituted with a difluoromethyl (-CF₂H) group at the ortho position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the unique electronic and steric properties imparted by the difluoromethyl group. Fluorine substituents enhance metabolic stability and bioavailability by modulating lipophilicity and reducing basicity of adjacent functional groups .

Properties

IUPAC Name |

2-(difluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGWXJJJRNOVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716751 | |

| Record name | 2-(Difluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018678-50-6 | |

| Record name | 2-(Difluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018678-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

2-(Difluoromethyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2-difluoromethylbenzene with dimethylformamide (DMF) in the presence of a base . This reaction proceeds under mild conditions and yields the desired product in good purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and cost-effectiveness.

Chemical Reactions Analysis

2-(Difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-(difluoromethyl)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 2-(difluoromethyl)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry utilizes 2-(difluoromethyl)benzaldehyde as an intermediate in the synthesis of various bioactive compounds. Its application extends to the development of drugs with enhanced metabolic stability and bioavailability.

Case Studies

- Antimicrobial Agents : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound for new antibiotics .

- Anticancer Drugs : Research has indicated that difluoromethylated compounds can modulate lipophilicity, which is crucial for drug absorption and distribution. For instance, modifications to existing anticancer agents using this compound have shown improved efficacy in vitro .

Agrochemical Applications

In agrochemicals, this compound serves as a precursor for developing herbicides and pesticides. The incorporation of difluoromethyl groups often enhances the biological activity of these agents.

Case Studies

- Herbicide Development : Compounds derived from this compound have been tested for herbicidal activity, showing promising results against common agricultural weeds .

- Pesticide Formulations : The compound has been utilized in synthesizing novel pesticide formulations that exhibit lower toxicity to non-target organisms while maintaining efficacy against pests .

Material Science Applications

The unique properties of this compound also find applications in material science, particularly in the development of advanced materials with specific thermal and mechanical properties.

Case Studies

- Polymer Chemistry : Research indicates that incorporating difluoromethyl groups into polymer backbones can significantly enhance their thermal stability and mechanical strength, making them suitable for high-performance applications .

- Coatings : Difluoromethylated compounds are being explored as additives in coatings to improve water repellency and durability under harsh environmental conditions .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of antimicrobial and anticancer agents | Enhanced efficacy and metabolic stability |

| Agrochemicals | Development of herbicides and pesticides | Promising activity against weeds and pests |

| Material Science | Advanced polymers and coatings | Improved thermal stability and mechanical strength |

Biological Activity

2-(Difluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The difluoromethyl group enhances lipophilicity and metabolic stability, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

The structure of this compound consists of a benzaldehyde moiety with a difluoromethyl substituent. This configuration can enhance the compound's ability to penetrate cell membranes and interact with various biological targets, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing difluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that the incorporation of difluoromethyl moieties in various compounds can significantly improve their selectivity and potency against specific microorganisms, such as Mycobacterium smegmatis .

Table 1: Antimicrobial Activity of Difluoromethyl Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-Isopropylamide 11b | Mycobacterium smegmatis | 8 µg/mL |

| N-Isopentylamide | Mycobacterium smegmatis | Not specified |

Anticancer Activity

The potential anticancer effects of this compound have been explored through various assays. In one study, it was suggested that similar difluoromethylated compounds could inhibit cell proliferation effectively. The binding affinities of these compounds to key targets involved in cancer progression were also assessed using molecular docking studies .

Case Study: Inhibition of Tumor Growth

- Method : In-vivo/ex-vivo shell-less chick chorioallantoic membrane (CAM) assays were utilized.

- Findings : The compound demonstrated significant inhibition of blood vessel formation in tumor tissues, indicating its potential as an anticancer agent.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the difluoromethyl group enhances the compound's ability to interact with enzymes and proteins involved in metabolic pathways, potentially modulating their activity .

Table 2: Binding Affinities

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| MMP-2 | -9.0 |

| MMP-9 | -7.8 |

Comparison with Similar Compounds

Fluorinated Benzaldehyde Derivatives

Fluorinated benzaldehydes are critical in drug design due to fluorine’s strong electron-withdrawing effects and small atomic radius. Below is a comparative analysis:

Key Observations :

- Electronic Effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more than methyl (-CH₃), balancing reactivity and stability .

- Bioactivity: Difluoromethyl derivatives exhibit superior metabolic stability compared to non-fluorinated analogs, making them preferred in agrochemicals (e.g., SDHI fungicides) .

Alkyl- and Halogen-Substituted Benzaldehydes

Alkyl and halogen substituents alter steric and electronic profiles differently:

Key Observations :

Natural Benzaldehyde Derivatives from Fungi

Natural benzaldehydes often feature complex aliphatic chains and hydroxyl groups:

Key Observations :

- Structural Complexity : Natural derivatives have extended aliphatic chains (e.g., heptadienyl) and hydroxyl groups, enabling hydrogen bonding absent in synthetic fluorinated analogs .

- Bioactivity : These compounds target tumor resistance mechanisms, whereas synthetic fluorinated benzaldehydes are tailored for agrochemical stability .

Azomethine and Metal-Complexed Derivatives

Azomethines (Schiff bases) derived from benzaldehydes exhibit coordination properties:

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.